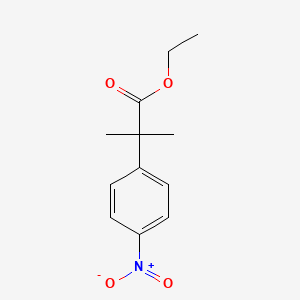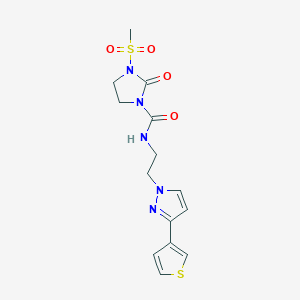
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. BFA is a member of the benzamide family of compounds and is characterized by its unique chemical structure, which contains a bromine, fluorine, and ethoxyphenyl group.
作用机制
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide exerts its biological effects by inhibiting the activity of ARF, a protein that plays a critical role in the regulation of intracellular vesicle trafficking and secretion. Specifically, this compound binds to the ARF protein and prevents it from interacting with other proteins and membranes, leading to the disruption of intracellular vesicle trafficking and secretion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells, including the inhibition of protein trafficking and secretion, the induction of endoplasmic reticulum stress, and the activation of the unfolded protein response. These effects are thought to be mediated by the inhibition of ARF activity and the disruption of intracellular vesicle trafficking and secretion.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide in lab experiments is its specificity for ARF inhibition, which allows for the selective modulation of intracellular vesicle trafficking and secretion. However, this compound has some limitations, including its potential cytotoxicity and the need for careful dosing and experimental design to avoid non-specific effects.
未来方向
There are several future directions for the study of 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide and its potential applications in various scientific research fields. One promising direction is the development of new this compound derivatives with improved potency and selectivity for ARF inhibition. Another direction is the use of this compound as a chemical probe for the study of other intracellular trafficking pathways and the identification of new drug targets. Finally, the potential use of this compound in the development of new therapeutic agents for the treatment of diseases associated with intracellular trafficking and secretion dysfunction, such as cancer and neurodegenerative disorders, is an exciting area of research.
合成方法
The synthesis of 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide involves a multi-step process that typically begins with the reaction of 4-bromo-2-fluoroaniline with ethyl 3-bromobenzoate in the presence of a palladium catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis and amidation, to yield the final compound, this compound.
科学研究应用
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry and drug discovery. One of the most promising applications of this compound is its use as a chemical probe for the study of protein trafficking and secretion in cells. This compound has been shown to inhibit the activity of a protein called ADP-ribosylation factor (ARF), which plays a critical role in protein trafficking and secretion.
属性
IUPAC Name |
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCZLUWEAOFZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2621116.png)




![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)



![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)